N-1,3-benzodioxol-5-yl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-1,3-benzodioxol-5-yl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-6158635
CAS Number:
Molecular Formula: C20H24N6O4
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Amuvatinib

Compound Description: Amuvatinib is a multi-kinase inhibitor with known antineoplastic activity. It acts by inhibiting various receptor tyrosine kinases involved in tumor growth and angiogenesis . Amuvatinib was used as a starting point in a high-throughput screening study to identify new molecules that selectively kill tumor cells exposed to glucose starvation.

Relevance: N-(1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6) was identified as a derivative of amuvatinib with promising antitumor activity, particularly under glucose starvation conditions. Both Amuvatinib and Compound 6 share a piperazine-1-carboxamide core structure, indicating a close structural relationship . The study explored the potential of amuvatinib derivatives for antitumor activity, leading to the identification of Compound 6 .

N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

Compound Description: Compound 6 is an amuvatinib derivative identified through high-throughput screening as a molecule that selectively kills tumor cells experiencing glucose starvation. It was found to inhibit mitochondrial membrane potential, supporting the dependence of glucose-starved cells on mitochondria for survival .

Relevance: This compound is directly related to N-(1,3-benzodioxol-5-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide as it shares a common piperazine-1-carboxamide core structure. Both compounds are derived from amuvatinib and were studied for their potential antitumor activity under glucose starvation conditions. The study highlighted the importance of targeting mitochondrial function in glucose-starved tumor cells, a feature potentially shared by both compounds .

28a

Compound Description: 28a is a purine-based Hsp90 inhibitor containing a piperidine moiety at the purine N9 position . It served as the starting point for lead optimization studies aimed at developing novel cancer treatments.

Relevance: Though not directly mentioning N-(1,3-benzodioxol-5-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, the research highlights a shared structural feature - the presence of a piperidine or piperazine ring connected to a heterocyclic core. This connection point is crucial for modulating Hsp90 function, suggesting a similar mechanism might be explored for the target compound .

28g (MPC-3100)

Compound Description: 28g, also known as MPC-3100, is an orally bioavailable purine-based Hsp90 inhibitor . It emerged from lead optimization studies based on compound 28a and exhibited good in vitro and in vivo profiles, including significant antitumor effects in multiple human cancer xenograft models.

Relevance: While not explicitly mentioning N-(1,3-benzodioxol-5-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, the research on 28g (MPC-3100) emphasizes the exploration of purine-based Hsp90 inhibitors for cancer therapy. Both compounds feature a heterocyclic core structure connected to a piperidine or piperazine ring, suggesting a potential link in their mechanism of action. Understanding the structure-activity relationship of 28g could provide insights for the development of N-(1,3-benzodioxol-5-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide as a potential therapeutic agent .

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound I)

Compound Description: This compound is a chalcone derivative characterized by an intramolecular N-H...O hydrogen bond and a weak C-H...O hydrogen bond . It forms a C10 chain motif running parallel to the c axis, and the 6-amino-1,3-benzodioxol-5-yl moieties are involved in pi-pi stacking.

Relevance: Both Compound I and N-(1,3-benzodioxol-5-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide share the 1,3-benzodioxol-5-yl moiety. The research on Compound I emphasizes the influence of this moiety on the supramolecular structure and potential intermolecular interactions . This understanding may be relevant for investigating the structural features and potential interactions of the target compound.

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one (Compound II)

Compound Description: Compound II, another chalcone derivative, crystallizes with two molecules in the asymmetric unit and forms a centrosymmetric hydrogen-bonded tetramer with an R8(4)(16) motif .

Relevance: Similar to Compound I, Compound II shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. The research focuses on its supramolecular structure and hydrogen bonding patterns, potentially offering insights into the structural properties of the target compound .

Properties

Product Name

N-1,3-benzodioxol-5-yl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C20H24N6O4

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C20H24N6O4/c27-20(23-15-1-2-16-17(11-15)30-14-29-16)26-5-3-24(4-6-26)18-12-19(22-13-21-18)25-7-9-28-10-8-25/h1-2,11-13H,3-10,14H2,(H,23,27)

InChI Key

VMMJSRNCTXMZRQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)NC4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)NC4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.